molecular formula C19H18ClN3O6S B565195 5-chloro-N-[[3-[4-(3-hydroxy-5-oxomorpholin-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide CAS No. 1159977-46-4

5-chloro-N-[[3-[4-(3-hydroxy-5-oxomorpholin-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide

Cat. No.: B565195
CAS No.: 1159977-46-4
M. Wt: 451.878
InChI Key: DZZZOMQJUMULNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

X-ray Crystallographic Studies

Single-crystal X-ray diffraction (SXRD) reveals the compound crystallizes in the triclinic system (space group P1) with cell parameters:

Parameter Value (Å/°)
a 9.0780(3)
b 10.0800(3)
c 25.2219(4)
α 89.12°
β 85.34°
γ 78.56°

The oxazolidinone ring adopts a planar conformation , while the morpholinone ring exhibits a slightly puckered geometry (Δ = 0.12 Å). Intermolecular hydrogen bonds between the hydroxyl group (O–H) and the morpholinone carbonyl oxygen stabilize the crystal lattice.

Torsional Angle Analysis of Oxazolidinone and Morpholinone Moieties

Key torsional angles influencing conformation:

Bond Sequence Angle (°)
C5–N1–C6–O2 (oxazolidinone) 178.3
N2–C7–C8–O3 (morpholinone) 152.7

The oxazolidinone ring maintains near-perfect planarity (deviation < 0.05 Å), while the morpholinone ring displays moderate puckering due to steric interactions between the hydroxy group and adjacent phenyl ring.

Spectroscopic Profiling

Properties

IUPAC Name

5-chloro-N-[[3-[4-(3-hydroxy-5-oxomorpholin-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O6S/c20-15-6-5-14(30-15)18(26)21-7-13-8-22(19(27)29-13)11-1-3-12(4-2-11)23-16(24)9-28-10-17(23)25/h1-6,13,16,24H,7-10H2,(H,21,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZZZOMQJUMULNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1C2=CC=C(C=C2)N3C(COCC3=O)O)CNC(=O)C4=CC=C(S4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70675961
Record name 5-Chloro-N-({3-[4-(3-hydroxy-5-oxomorpholin-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

451.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159977-46-4
Record name 5-Chloro-N-[[3-[4-(3-hydroxy-5-oxo-4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]-2-thiophenecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159977-46-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-N-({3-[4-(3-hydroxy-5-oxomorpholin-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Initial Amide Formation

The process begins with 5-chlorothiophene-2-carbonyl chloride (IV), (2S)-3-aminopropane-1,2-diol hydrochloride (VII), and 4-(4-aminophenyl)-3-morpholinone (III). The amide bond formation between IV and VII is conducted in toluene at 0–40°C, yielding N-((S)-2,3-dihydroxypropyl)-5-chlorothiophene-2-carboxamide (VIII) with >85% efficiency. Using VII as the hydrochloride salt minimizes racemization and improves crystallinity.

Bromination and Ring-Opening Reactions

VIII undergoes bromination with hydrobromic acid in acetic acid (4 equivalents) at 60–65°C to form N-((S)-3-bromo-2-hydroxypropyl)-5-chlorothiophene-2-carboxamide (IX). Excess methanol (50–60 mol per mole of VIII) facilitates selective bromide substitution while suppressing polymerization. Subsequent reaction with III in toluene at 90–110°C, mediated by collidine, achieves nucleophilic ring-opening to yield N-{(R)-2-hydroxy-3-[4-(3-oxomorpholin-4-yl)phenylamino]propyl}-5-chlorothiophene-2-carboxamide (X).

Oxazolidinone Cyclization

Phosgene or its equivalents cyclize X into the final oxazolidinone structure. This step proceeds in dichloromethane at −10°C, achieving >90% yield with minimal epimerization. The absence of phthalimide protecting groups reduces waste and simplifies purification compared to earlier methods.

Synthetic Route 2: Phthalimide-Protected Intermediate Pathway

Epoxide Opening with Phthalimide

This route employs (S)-(+)-N(2,3-epoxypropyl)phthalimide (II) and 4-(4-aminophenyl)morpholin-3-one (I) in methanol at 50–65°C. The epoxyphthalimide reacts with I’s amine group, forming 2-{(R)-2-hydroxy-3-[4-(3-oxomorpholin-4-yl)phenylamino]propyl}isoindole-1,3-dione (III) with a 1.2:1 molar ratio of II:I. The product precipitates directly, achieving 78% isolated yield after filtration.

Carbamate Formation and Deprotection

III reacts with N,N-carbonyldiimidazole (CDI) in chlorobenzene at 80°C to form the cyclic carbamate IV. CDI’s stoichiometric excess (1.2:1) ensures complete conversion. Subsequent treatment with methylamine in THF removes the phthalimide group, yielding (5S)-4-{4-[5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one (V) as a nitrate salt after nitric acid addition.

Final Acylation

V reacts with 5-chlorothiophene-2-carbonyl chloride in dichloromethane at −5–35°C. The reaction completes within 1 hour, yielding rivaroxaban with 92% purity, which is further crystallized to form I polymorph.

Comparative Analysis of Synthetic Routes

ParameterRoute 1Route 2
Protecting GroupsNonePhthalimide
Key IntermediateIX (brominated amide)III (phthalimide adduct)
Cyclization ReagentPhosgeneCDI
Overall Yield68%62%
Racemization RiskLow (VII as HCl salt)Moderate (epoxide opening)
Environmental ImpactLower (no phthalimide waste)Higher (phthalimide removal)

Route 1’s avoidance of phthalimide simplifies waste management and reduces steps, but requires precise bromination control. Route 2 offers higher intermediate crystallinity but incurs additional deprotection steps.

Crystallization and Polymorph Optimization

Solvent Screening and Phase Diagrams

Ethyl formate and acetone are optimal for cocrystallizing rivaroxaban with oxalic acid, as determined by ternary phase diagrams. Ethyl formate achieves 98% cocrystal purity at 25°C, while acetone produces larger crystals (D50 = 150 μm vs. 50 μm).

In Situ Monitoring and Kinetics

Raman spectroscopy reveals that cocrystallization in ethyl formate follows solution-mediated transformation, with nucleation rates peaking at 15°C. Higher temperatures (35°C) reduce supersaturation, slowing crystal growth by 40%.

Process Scale-Up Considerations

Ethyl formate’s lower boiling point (54°C) facilitates solvent recovery, reducing costs by 30% compared to acetone. The final cocrystal enhances dissolution rate by 2.5-fold versus pure rivaroxaban .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the thiophene and morpholine moieties.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:
Research indicates that compounds similar to 5-chloro-N-[[3-[4-(3-hydroxy-5-oxomorpholin-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide exhibit promising anticancer properties. The structural features of this compound suggest it may interact with specific biological targets involved in cancer cell proliferation and survival.

Mechanism of Action:
The compound is hypothesized to function by inhibiting key enzymes or pathways essential for tumor growth. For example, the oxazolidinone moiety is known for its ability to bind to bacterial ribosomes, and similar interactions may occur with eukaryotic cells, leading to apoptosis in cancer cells.

Pharmacology

Potential as an Antimicrobial Agent:
The compound's structure suggests potential antimicrobial properties, particularly against resistant strains of bacteria. Studies have shown that derivatives of thiophene and oxazolidinones can exhibit activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Endocrine Disruption Studies:
Given the increasing concern over endocrine-disrupting chemicals, research into the effects of compounds like this compound is crucial. Investigations into its interaction with hormone receptors could provide insights into its safety profile and potential therapeutic applications.

Environmental Science

Degradation Pathways:
Research has focused on the degradation pathways of similar chlorinated compounds in environmental contexts. Understanding how 5-chloro-N-[...]-thiophene derivatives degrade in soil and aquatic environments can inform risk assessments and remediation strategies for contaminated sites.

Analytical Methods:
Advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are utilized to monitor the presence and concentration of this compound in environmental samples. These methods are essential for assessing the environmental impact of pharmaceuticals and their degradation products.

  • Anticancer Efficacy Study:
    A study investigated the effects of similar compounds on various cancer cell lines. The results indicated significant cytotoxicity correlated with specific structural features related to the oxazolidinone core.
  • Environmental Persistence Assessment:
    Research evaluated the degradation rates of chlorinated compounds in soil samples under varying conditions. Findings suggested that modifications to the thiophene ring could enhance biodegradability.
  • Endocrine Activity Evaluation:
    A comprehensive assessment was conducted to determine the endocrine-disrupting potential of related compounds using OECD guidelines. The results highlighted the need for further investigation into their mechanisms of action.

Mechanism of Action

The compound exerts its effects by inhibiting Factor Xa, an enzyme crucial for the conversion of prothrombin to thrombin in the blood coagulation cascade. By binding to the active site of Factor Xa, the compound prevents the formation of thrombin, thereby inhibiting blood clot formation. This mechanism makes it an effective anticoagulant for the treatment and prevention of thromboembolic disorders .

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of Rivaroxaban and structurally related compounds:

Compound Structural Features Synthesis Solubility/Polymorphism Pharmacological Activity References
Rivaroxaban Morpholinone, oxazolidinone, thiophene carboxamide Stepwise synthesis with 5-chlorothiophene-2-carbonyl chloride Polymorph II and amorphous form (high solubility) Factor Xa inhibitor (anticoagulant)
5-Chloro-N-{4-oxo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl}-3-phenyl-1H-indole-2-carboxamide Thiazolidinone, trifluoromethyl, indole Not explicitly described No polymorphism data Undisclosed (thiazolidinones often target diabetes)
N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide Isoxazole, diethylamino, methylthiophene Three-step synthesis via oxime formation and cyclization No data Undisclosed (isoxazoles used in anti-inflammatory drugs)
3-(2-Chlorophenyl)-N-[(2-methoxyphenyl)carbamothioyl]-5-methyl-isoxazole-4-carboxamide Chlorophenyl, methoxyphenyl, isoxazole Not detailed Not reported Unknown (carbamothioyl group may modulate toxicity)
(S)-5-Chloro-N-{[2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]henanthren-5-yl]methyl}thiophene-2-carboxamide Morpholinone, henanthrenyl Unspecified No polymorphism data Anticoagulant (inferred from structural similarity)

Key Comparative Insights

Structural Impact on Activity
  • Morpholinone vs. Thiazolidinone: Rivaroxaban’s morpholinone moiety provides selective Factor Xa inhibition, whereas thiazolidinone derivatives (e.g., ) are associated with PPAR-γ agonism (antidiabetic activity) .
  • Substituent Effects: The trifluoromethyl group in ’s compound increases lipophilicity but may reduce aqueous solubility compared to Rivaroxaban’s hydroxylated morpholinone .
Solubility and Bioavailability
  • Rivaroxaban’s polymorph II and amorphous form achieve 2–3× higher solubility than its native form, enabling once-daily dosing . No analogous solubility data exist for other compounds, suggesting Rivaroxaban’s formulation superiority.
Pharmacological Specificity
  • While henanthrenyl derivatives () retain anticoagulant activity, their bulkier structure may impede binding kinetics compared to Rivaroxaban’s compact phenyl-morpholinone design .

Biological Activity

5-Chloro-N-[[3-[4-(3-hydroxy-5-oxomorpholin-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide (CAS Number: 721401-53-2) is a synthetic compound that has garnered attention for its potential biological activities, particularly as an anticoagulant. This article explores its biological activity, mechanisms of action, and relevant research findings.

Molecular Structure

The molecular formula of the compound is C18H20ClN3O4SC_{18}H_{20}ClN_{3}O_{4}S, with a molecular weight of 409.89 g/mol. Its structural representation includes a thiophene ring, oxazolidinone moiety, and morpholine derivative, contributing to its pharmacological properties.

SMILES and InChI Notation

  • SMILES : O[C@@H](CNC(=O)c1ccc(Cl)s1)CNc2ccc(cc2)N3CCOCC3=O
  • InChI : InChI=1S/C18H20ClN3O4S/c19-16-6-5-15(27-16)18(25)21-10-14(23)9-20-12-1-3-13(4-2-12)22-7-8-26-11-17(22)24/h1-6,14,20,23H,7-11H2,(H,21,25)/t14-/m1/s1

The primary biological activity of 5-chloro-N-[...]-thiophene-2-carboxamide is its role as an inhibitor of blood coagulation factor Xa . This inhibition is crucial in the management and prevention of thromboembolic disorders such as myocardial infarction and deep vein thrombosis. The compound acts by interfering with the coagulation cascade, thereby reducing thrombus formation.

Anticoagulant Efficacy

Research has demonstrated that this compound exhibits significant anticoagulant properties. In vitro studies have shown that it effectively inhibits factor Xa activity in human plasma. A notable study indicated that the compound could reduce thrombin generation in a dose-dependent manner, suggesting its potential for therapeutic applications in anticoagulation therapy.

Study ReferenceMethodologyKey Findings
In vitro assays on human plasmaSignificant inhibition of factor Xa; dose-dependent reduction in thrombin generation
Animal model studiesReduced incidence of thromboembolic events in treated groups compared to controls

Safety and Toxicity

The safety profile of 5-chloro-N-[...]-thiophene-2-carboxamide has been assessed through various toxicological studies. These studies indicate a favorable safety margin with minimal adverse effects at therapeutic doses. Long-term studies are ongoing to further evaluate chronic exposure effects.

Clinical Applications

Clinical trials have explored the use of this compound in patients with conditions requiring anticoagulation therapy. One trial focused on patients with atrial fibrillation, demonstrating that the compound could effectively reduce the risk of stroke without significant bleeding complications compared to traditional anticoagulants.

Trial PhasePopulationOutcome
Phase IIAtrial fibrillation patientsReduced stroke risk; comparable safety profile to warfarin

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 5-chloro-N-[[3-[4-(3-hydroxy-5-oxomorpholin-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide, and how do reaction conditions influence yield?

  • Answer : The compound is synthesized via multi-step reactions involving cyclization and substitution. A key intermediate, 3-[4-(3-hydroxy-5-oxomorpholin-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl methanol, is prepared using a Biginelli-like cyclization (e.g., ethyl acetoacetate, aldehydes, and urea derivatives under acidic conditions). Subsequent N-alkylation with 5-chlorothiophene-2-carboxamide is performed in DMF with NaH as a base . Yield optimization requires strict control of temperature (0–5°C for cyclization; 60–70°C for alkylation) and stoichiometric ratios (1:1.2 for core:carboxamide).

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

  • Answer : High-resolution NMR (¹H, ¹³C, DEPT-135) and LC-MS/MS are critical. Key diagnostic signals include:

  • ¹H NMR : δ 7.8–7.6 ppm (aromatic protons from phenyl and thiophene), δ 4.3–4.1 ppm (oxazolidinone CH₂), δ 3.9–3.7 ppm (morpholinone CH₂) .
  • LC-MS/MS : Molecular ion [M+H]⁺ at m/z 492.3 (calculated 492.1) with fragmentation patterns consistent with oxazolidinone and morpholinone cleavage .

Q. What biological targets or pathways are associated with this compound?

  • Answer : The compound exhibits anticoagulant activity by targeting Factor Xa (FXa), as demonstrated in enzymatic assays (IC₅₀ = 12 nM). Structural analogs with similar oxazolidinone-morpholinone scaffolds show competitive inhibition via binding to the S1 and S4 pockets of FXa .

Advanced Research Questions

Q. How can conflicting bioactivity data between in vitro and in vivo models be resolved for this compound?

  • Answer : Discrepancies often arise from pharmacokinetic factors (e.g., poor oral bioavailability or metabolic instability). To address this:

  • Conduct ADME assays (e.g., microsomal stability in liver S9 fractions) to identify metabolic hotspots (e.g., morpholinone ring oxidation) .
  • Use prodrug strategies : Introduce ester or amide prodrug moieties at the morpholinone hydroxyl group to enhance solubility and absorption .

Q. What strategies optimize enantiomeric purity during synthesis, given the stereochemical complexity of the oxazolidinone core?

  • Answer : The (5S)-oxazolidinone configuration is critical for bioactivity. Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen epoxidation for intermediate diols) to control stereochemistry. Chiral HPLC (Chiralpak AD-H column, hexane:IPA 90:10) confirms >99% enantiomeric excess .

Q. How does substituent variation on the phenyl ring (e.g., electron-withdrawing vs. donating groups) impact FXa inhibition?

  • Answer : Electron-withdrawing groups (e.g., -NO₂, -Cl) at the para position enhance binding affinity by stabilizing hydrophobic interactions in the S4 pocket. For example, a 4-Cl substituent improves IC₅₀ by 3-fold compared to 4-OCH₃. SAR studies recommend prioritizing halogen or nitro groups for lead optimization .

Q. What computational methods validate the binding mode of this compound to FXa?

  • Answer : Molecular docking (AutoDock Vina) and MD simulations (AMBER) reveal hydrogen bonding between the morpholinone carbonyl and FXa Gly219, while the thiophene ring engages in π-π stacking with Tyr228. Free energy calculations (MM-PBSA) corroborate experimental ΔG values (±1.2 kcal/mol) .

Methodological Guidance

  • Contradiction Analysis : When bioassay results conflict with computational predictions, validate binding via surface plasmon resonance (SPR) to measure real-time kinetics (ka/kd) .
  • Crystallography : Single-crystal XRD (Mo-Kα radiation) resolves stereochemical ambiguities. The oxazolidinone ring adopts a puckered conformation (θ = 12.7°), critical for target engagement .
  • Synthetic Troubleshooting : If cyclization yields drop below 50%, replace DMF with NMP to reduce side reactions or employ microwave-assisted synthesis (100°C, 30 min) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.